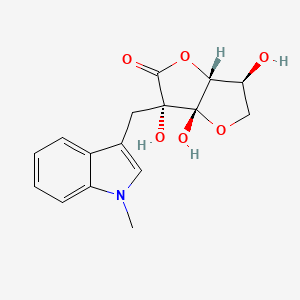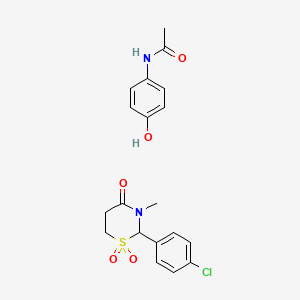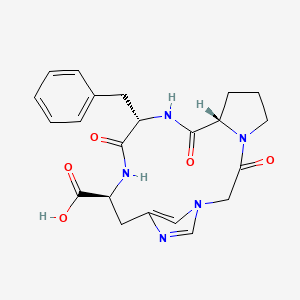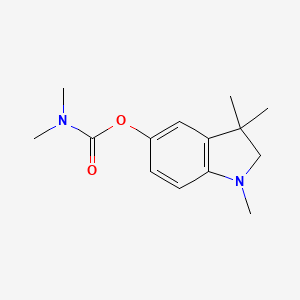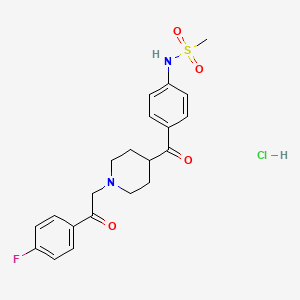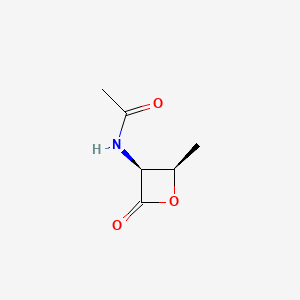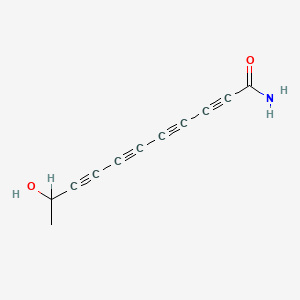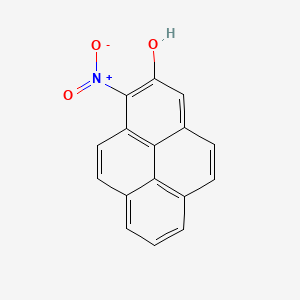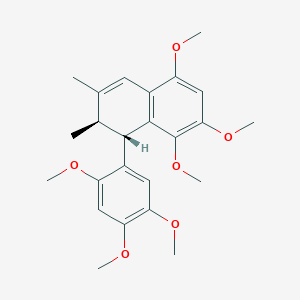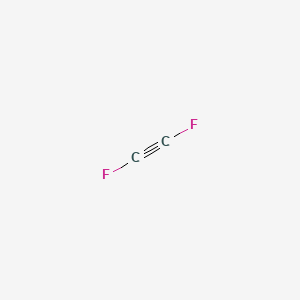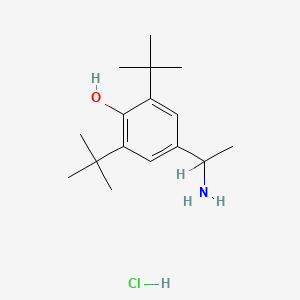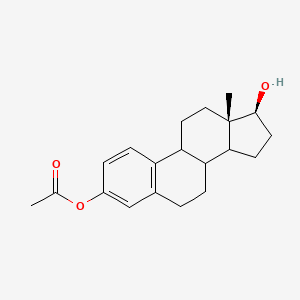
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol Acetate is the acetate salt form of estradiol, the most potent, naturally produced estrogen. Estradiol acetate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Stereoselective synthesis and receptor-binding examination of estradiol isomers, including those transformed into 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, revealed unique stereochemical properties and interaction mechanisms with estrogen, androgen, and progesterone receptors (Szájli et al., 2004).
- Synthesis of various estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, facilitated exploration into diverse molecular structures and their potential applications in medicinal chemistry (Baranovsky et al., 2007).
Biological Activity and Potential Applications
- Analysis of estrane derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, demonstrated their potential in biomedical applications such as antioxidant activity, cytotoxicity against cancer cells, and inhibition of key enzymes involved in steroid metabolism (Klisurić et al., 2016).
- Development of fluorescent probes using estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, for use in receptor assays and immunoassays, highlighting their significance in biochemical research (Oe et al., 2002).
Eigenschaften
Produktname |
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
InChI-Schlüssel |
FHXBMXJMKMWVRG-OQPPHWFISA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CC[C@@]4([C@H](CCC4C3CC2)O)C |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
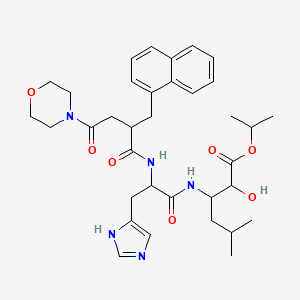
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
